

# GSK143 Dihydrochloride: Application Notes and Protocols for Inflammation Research

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### Introduction

**GSK143 dihydrochloride** is a potent, highly selective, and orally active inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune receptors.[1] By inhibiting SYK, GSK143 effectively modulates downstream signaling pathways involved in immune responses, leading to a reduction in inflammation. This document provides detailed application notes and experimental protocols for the use of **GSK143 dihydrochloride** in inflammation research. The dihydrochloride salt form of GSK143 generally offers enhanced water solubility and stability compared to the free base.[2]

### **Mechanism of Action**

GSK143 exerts its anti-inflammatory effects by selectively inhibiting the kinase activity of SYK. [2] This inhibition prevents the phosphorylation of downstream targets, including Phospholipase C gamma (PLCy) and subsequent activation of the Erk pathway.[2][3] The disruption of these signaling cascades leads to the abrogation of cellular responses such as degranulation, cytokine release, and calcium mobilization in various immune cells, including mast cells, macrophages, and B cells.[1][2]

### **Data Presentation**



**Table 1: In Vitro Inhibitory Activity of GSK143** 

| Target                                      | Assay Type        | Value         | Reference |
|---|-------------------|---------------|-----------|
| SYK   | Kinase Inhibition | pIC50 = 7.5   | [2]       |
| Phosphorylated Erk<br>(pErk)                | Cellular Assay    | pIC50 = 7.1   | [2]       |
| Chronic Lymphocytic<br>Leukemia (CLL) cells | Cell Viability    | IC50 = 323 nM | [2]       |

Table 2: In Vivo Efficacy of GSK143

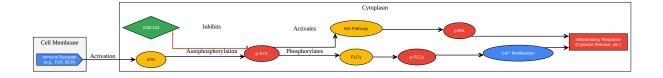
| Model                                     | Species | Administrat<br>ion | Dose         | Effect   | Reference |
|---|---------|--------------------|--------------|--|-----------|
| Cutaneous Reverse Passive Arthus Reaction | Rat     | Oral               | 10 mg/kg     | ~50%<br>reduction in<br>inflammation             | [2]       |
| Cutaneous Reverse Passive Arthus Reaction | Rat     | Oral               | 30 mg/kg     | ~70%<br>reduction in<br>inflammation             | [2]       |
| Intestinal<br>Inflammation                | Mouse   | Oral               | 0.1-10 mg/kg | Reduced inflammation and immune cell recruitment | [2]       |

## **Table 3: Selectivity Profile of GSK143**



| Kinase   | pIC50 | Reference |
|----------|-------|-----------|
| ZAP-70   | 4.7   | [2]       |
| LCK      | 5.3   | [2]       |
| LYN      | 5.4   | [2]       |
| JAK1     | 5.8   | [2]       |
| JAK2     | 5.8   | [2]       |
| JAK3     | 5.7   | [2]       |
| Aurora B | 4.8   | [2]       |

### **Signaling Pathway**



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Caption: GSK143 inhibits SYK autophosphorylation, blocking downstream signaling.

### **Experimental Protocols**

# Protocol 1: In Vivo Anti-Inflammatory Efficacy in a Rat Model of Cutaneous Reverse Passive Arthus Reaction

This protocol outlines the assessment of the in vivo anti-inflammatory activity of GSK143 in a rat model.



#### Materials:

- GSK143 dihydrochloride
- Vehicle (e.g., 0.5% w/v methylcellulose in water)
- Ovalbumin
- Rabbit anti-ovalbumin antiserum
- Male Wistar rats (200-250 g)
- Calipers

#### Procedure:

- Animal Acclimatization: Acclimate rats to the housing conditions for at least 7 days prior to the experiment.
- Compound Preparation: Prepare a suspension of GSK143 dihydrochloride in the vehicle at the desired concentrations (e.g., 3, 10, 30, 100 mg/kg).
- Compound Administration: Administer GSK143 dihydrochloride or vehicle orally to the rats
   1 hour before the ovalbumin challenge.[2]
- Induction of Arthus Reaction: Anesthetize the rats and inject 50 μl of rabbit anti-ovalbumin antiserum intradermally into the dorsal skin. Immediately following, administer 10 mg/kg of ovalbumin in saline intravenously.
- Measurement of Inflammation: Measure the diameter and thickness of the inflammatory lesion on the dorsal skin using calipers at regular intervals (e.g., 2, 4, 6, and 24 hours) post-challenge.
- Data Analysis: Calculate the inflammatory response as the change in skin thickness or area.
   Compare the responses in the GSK143-treated groups to the vehicle-treated group.

### **Protocol 2: In Vitro Macrophage Cytokine Release Assay**



This protocol describes the evaluation of GSK143's effect on cytokine release from bone marrow-derived macrophages (BMDMs).

#### Materials:

- GSK143 dihydrochloride
- Bone marrow cells from mice
- M-CSF (Macrophage Colony-Stimulating Factor)
- RPMI-1640 medium with 10% FBS
- LPS (Lipopolysaccharide)
- ELISA kits for TNF-α and IL-6
- 96-well cell culture plates

#### Procedure:

- Generation of BMDMs: Isolate bone marrow cells from the femurs and tibias of mice and culture them in RPMI-1640 supplemented with 10% FBS and M-CSF (20 ng/mL) for 7 days to differentiate them into macrophages.
- Cell Plating: Seed the differentiated BMDMs into 96-well plates at a density of 1 x 10<sup>5</sup> cells/well and allow them to adhere overnight.
- Compound Treatment: Pre-treat the BMDMs with various concentrations of GSK143 dihydrochloride (e.g., 0.1 to 10 μM) or vehicle (DMSO) for 30 minutes.[2]
- Stimulation: Stimulate the cells with LPS (100 ng/mL) for 4-24 hours.
- Supernatant Collection: After the incubation period, centrifuge the plates and collect the supernatants.
- Cytokine Quantification: Measure the concentrations of TNF- $\alpha$  and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.



• Data Analysis: Determine the IC50 of GSK143 for the inhibition of cytokine release.

### **Protocol 3: Calcium Flux Assay in B-cells**

This protocol details the measurement of intracellular calcium mobilization in B-cells following B-cell receptor (BCR) stimulation and its inhibition by GSK143.

#### Materials:

- GSK143 dihydrochloride
- B-cell line (e.g., Ramos)
- Anti-IgM antibody
- Calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)
- Flow cytometer

#### Procedure:

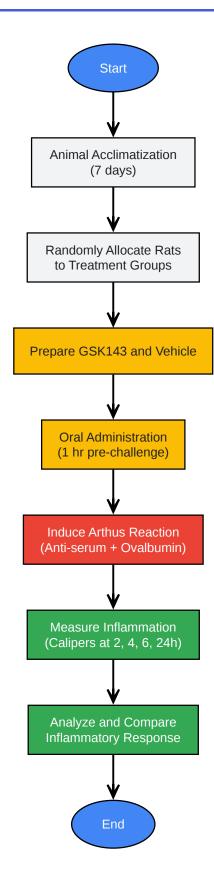
- Cell Preparation: Culture Ramos B-cells in appropriate media.
- Dye Loading: Resuspend the cells in a suitable buffer and load them with a calcium indicator dye (e.g., 1-5  $\mu$ M Indo-1 AM) for 30-60 minutes at 37°C.
- Washing: Wash the cells to remove extracellular dye.
- Compound Incubation: Pre-incubate the dye-loaded cells with GSK143 (e.g., 1  $\mu$ M) or vehicle for 30 minutes.[2]
- Baseline Reading: Acquire a baseline fluorescence reading on a flow cytometer for approximately 30-60 seconds.
- Stimulation: Add anti-IgM antibody to the cell suspension to stimulate the BCR and continue recording the fluorescence for several minutes.
- Data Analysis: Analyze the change in fluorescence intensity over time. The ratio of calciumbound to calcium-free dye (for Indo-1) or the increase in fluorescence (for Fluo-4) reflects the



intracellular calcium concentration. Compare the calcium flux in GSK143-treated cells to that in vehicle-treated cells.

# **Experimental Workflow**





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Caption: Workflow for in vivo evaluation of GSK143 in a rat Arthus reaction model.



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